molecular formula C16H15N3O2 B14215194 5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine CAS No. 830334-43-5

5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine

Cat. No.: B14215194
CAS No.: 830334-43-5
M. Wt: 281.31 g/mol
InChI Key: CUBNSIPXGDHIFL-UHFFFAOYSA-N
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Description

5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine is an organic compound that belongs to the oxazole family This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminophenyl isocyanate with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl rings can be replaced with other substituents using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Halogenating agents, nitrating agents; reactions are conducted under controlled conditions to achieve selective substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxazole N-oxides, while reduction can produce amino alcohols or other reduced derivatives

Scientific Research Applications

5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases, due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminophenyl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole
  • Methyl 3-((2-aminophenyl)sulfanyl)-2-hydroxy-3-(4-methoxyphenyl)propanoate

Uniqueness

5-(2-Aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine is unique due to its specific oxazole ring structure and the presence of both aminophenyl and methoxyphenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.

Properties

CAS No.

830334-43-5

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

5-(2-aminophenyl)-N-(3-methoxyphenyl)-1,3-oxazol-2-amine

InChI

InChI=1S/C16H15N3O2/c1-20-12-6-4-5-11(9-12)19-16-18-10-15(21-16)13-7-2-3-8-14(13)17/h2-10H,17H2,1H3,(H,18,19)

InChI Key

CUBNSIPXGDHIFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=C(O2)C3=CC=CC=C3N

Origin of Product

United States

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